molecular formula C11H15F2N3O B1478163 6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2098076-35-6

6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Cat. No. B1478163
CAS RN: 2098076-35-6
M. Wt: 243.25 g/mol
InChI Key: YWQRDGQQMRSXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains two fluorine atoms and a methoxymethyl group .


Molecular Structure Analysis

The pyrrolidine and pyridine rings in similar compounds have been found to adopt half-chair and planar conformations, respectively . The presence of the fluorine atoms and the methoxymethyl group likely influences the overall conformation and reactivity of the molecule.

Scientific Research Applications

Synthesis and Chemical Characteristics

6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in various synthetic processes, indicating its utility in the development of new chemical entities. The compound exhibits versatility due to its structural features, which make it a candidate for the synthesis of novel compounds with potential applications in different scientific fields.

  • Chemical Synthesis and Library Creation :

    • The compound is used as a building block in chemical synthesis, forming a part of fluorinated heterocyclic scaffolds. These scaffolds are synthesized through a series of chemical reactions including Michael addition, Mannich reaction, and Dieckmann condensation, indicating the compound's reactivity and its potential for creating diverse molecular libraries (Revanna et al., 2013).
  • Intermediate for Bioactive Molecules :

    • It serves as an intermediate in the synthesis of bioactive molecules, showcasing its significance in the field of medicinal chemistry. The compound's structural framework is adaptable for generating various bioactive entities (Kotian et al., 2005).
  • Role in Pyrrole Derivatives :

    • Pyrrole and its derivatives, like 6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, are crucial in the formation of important biological molecules and have applications in creating dyes, solvents, and derivatives due to their extensive delocalization and aromatic character. These compounds are synthesized through condensation reactions, highlighting their significance in organic chemistry and material sciences (Anderson & Liu, 2000).
  • Molecular Interaction and Hydrogen Bonding :

    • The compound's derivatives exhibit unique molecular conformations and intermolecular hydrogen bonding patterns. These properties are essential for understanding molecular interactions, which is fundamental in the development of new materials and drugs (Böck et al., 2021).

properties

IUPAC Name

6-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3O/c1-17-6-9-4-11(12,13)7-16(9)10-3-2-8(14)5-15-10/h2-3,5,9H,4,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRDGQQMRSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C2=NC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 3
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 5
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.